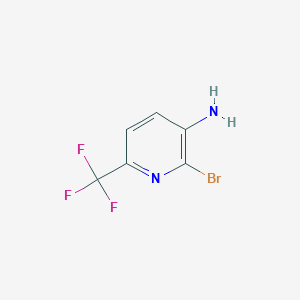

3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOWBQRCCMJSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558390 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-16-1 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it serves as a key intermediate in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an amine group, a bromine atom, and a trifluoromethyl group, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

This technical guide provides a summary of the known physical properties of this compound. Recognizing that publicly available experimental data is limited, this document also furnishes detailed, standardized protocols for the experimental determination of its key physicochemical parameters.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. While specific experimental values for this compound are not extensively reported in the literature, the available information is summarized below.

Data Presentation: Summary of Physical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | N/A |

| CAS Number | 117519-16-1 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [2][3] |

| Molecular Weight | 241.01 g/mol | [2][3] |

| Appearance | Solid. White to pale yellow powder or crystals. | N/A |

| Melting Point | Data not available. A melting point of 48-52 °C is reported for the related compound 2-Bromo-6-(trifluoromethyl)pyridine. | N/A |

| Boiling Point | Data not available. | [4] |

| Solubility | Generally soluble in polar organic solvents like methanol and ethanol. Poor solubility in non-polar solvents such as n-hexane. Limited solubility in water is expected due to the hydrophobic nature of the brominated trifluoromethyl-pyridine core, though the amino group may contribute to some aqueous solubility. | N/A |

| pKa | Data not available. | N/A |

| logP (Octanol/Water) | Data not available. A calculated XLogP3 of 2.9 is reported for the similar compound 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine.[5] | N/A |

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data for modeling, formulation, or QSAR studies, the following standard experimental protocols are provided.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C).[6]

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered by crushing in a mortar.[6][7]

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or a Thiele tube).[9]

-

Initial Determination: Heat the sample rapidly to get an approximate melting temperature.[9]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.[8]

Determination of Aqueous and Organic Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Methodology:

-

Solvent Selection: Prepare test tubes with 3 mL of various solvents, such as water, 5% HCl, 5% NaOH, ethanol, and dimethyl sulfoxide (DMSO).[10]

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Equilibration: Vigorously shake or vortex each tube for 1-2 minutes. Allow the tubes to stand and equilibrate.

-

Observation: Visually inspect for the complete dissolution of the solid. Classify as soluble, partially soluble, or insoluble.[11]

-

Quantitative Analysis (HPLC Method): For precise solubility, prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., phosphate-buffered saline, PBS).[12] Agitate the mixture until equilibrium is reached (typically 24 hours). Filter the solution to remove undissolved solid and analyze the concentration of the filtrate using a calibrated HPLC method.[12]

Determination of pKa by Potentiometric Titration

The pKa value is essential for predicting the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and receptor-binding capability.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 20% acetonitrile in water) to create a solution of known concentration (e.g., 1 mM).[13][14]

-

Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions.[13]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[14]

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.[15]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[15]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold standard for its determination.[16][17]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating the layers.[17]

-

Sample Addition: Dissolve a small, known amount of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases until equilibrium is reached.[18]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Signal Word: Danger

-

Hazard Statement(s): H301 (Toxic if swallowed)

-

Precautionary Statement(s): P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [weibochem.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. edisco.it [edisco.it]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. lifechemicals.com [lifechemicals.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. researchgate.net [researchgate.net]

Technical Guide: 3-Amino-2-bromo-6-(trifluoromethyl)pyridine (CAS No. 117519-16-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Amino-2-bromo-6-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed safety and handling procedures, and insights into its synthesis and reactivity.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative incorporating a trifluoromethyl group, which imparts unique electronic properties and metabolic stability to molecules. These characteristics make it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.

| Property | Value | Reference |

| CAS Number | 117519-16-1 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | |

| Molecular Weight | 241.01 g/mol | |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | Typically ≥98% |

Synthesis and Reactivity

-

Introduction of the trifluoromethyl group: This is often achieved on a pyridine ring precursor.

-

Bromination: Regioselective bromination of the pyridine ring.

-

Amination: Introduction of the amino group.

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The amino group can act as a nucleophile, while the bromo substituent is a versatile handle for various cross-coupling reactions.

Key Reactions

This compound is a valuable substrate for several critical carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Suzuki-Miyaura Coupling: The bromo group can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters to form biaryl structures. This reaction is fundamental in the synthesis of complex organic molecules.

-

Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond by coupling with a wide range of primary and secondary amines. This is a powerful method for the synthesis of substituted anilines and other arylamines.

The trifluoromethyl group generally remains inert under these coupling conditions, making this compound a stable and reliable building block.

Applications in Drug Discovery

The trifluoromethylpyridine motif is a prevalent scaffold in modern drug discovery, particularly in the development of kinase inhibitors. The unique properties of the trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability. This compound serves as a crucial starting material for the synthesis of more complex molecules targeting a variety of signaling pathways implicated in diseases such as cancer.

Below is a conceptual workflow illustrating the use of this compound as a starting material in a multi-step synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocols: Representative Cross-Coupling Reactions

While a specific protocol for the synthesis of the title compound is not available, the following are generalized experimental procedures for key reactions in which it is expected to be a viable substrate.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

Procedure:

-

To an oven-dried flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 equivalents)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried flask, add the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add this compound, the amine, and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Proper storage in a cool, dry, and well-ventilated place is recommended.

References

An In-depth Technical Guide to 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of an amino group, a bromine atom, and a trifluoromethyl group on the pyridine core provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures and the synthesis of novel compounds with desired physicochemical and biological properties. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] This technical guide provides a comprehensive overview of the available chemical and physical properties, a discussion of synthetic strategies, and an exploration of its potential applications in research and development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with an amino group, and at the 6-position with a trifluoromethyl group.

| Identifier | Value |

| IUPAC Name | 2-bromo-6-(trifluoromethyl)pyridin-3-amine[2] |

| CAS Number | 117519-16-1[2][3] |

| Molecular Formula | C₆H₄BrF₃N₂[4] |

| Molecular Weight | 241.01 g/mol [4] |

| Canonical SMILES | C1=C(C(=NC(=C1)C(F)(F)F))Br)N |

| InChI | InChI=1S/C6H4BrF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 |

| InChI Key | NCOWBQRCCMJSKW-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. Commercial suppliers list the compound as a solid at room temperature. The trifluoromethyl group suggests increased lipophilicity, which may influence its solubility in organic solvents.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥97% (typical) | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Reactivity

A detailed, step-by-step experimental protocol for the synthesis of this compound is not described in peer-reviewed journals or patents. However, its synthesis can be conceptualized based on established methods for the preparation of substituted pyridines. A plausible synthetic route could involve the introduction of the trifluoromethyl group, followed by halogenation and amination of the pyridine ring. The synthesis of trifluoromethylpyridines often starts from picoline precursors, which undergo chlorination and subsequent halogen exchange fluorination.[5]

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position.[6]

-

Bromo Group: The bromine atom at the 2-position is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution.

Experimental Protocols

As a specific experimental protocol for the synthesis of this compound is not available, a generalized protocol for a related transformation, the Suzuki cross-coupling reaction, which is a key potential application of this molecule, is provided below. This protocol is for illustrative purposes and would require optimization for this specific substrate.

Representative Protocol: Suzuki Cross-Coupling of an Aryl Bromide

This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the mixture.

-

Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[6]

Drug Discovery: The trifluoromethylpyridine scaffold is present in numerous biologically active compounds. The trifluoromethyl group can improve a molecule's metabolic stability and cell permeability.[1] The amino and bromo substituents on this compound provide convenient points for diversification, allowing for the generation of libraries of novel compounds for screening against various biological targets.

Agrochemicals: Substituted pyridines are a well-established class of agrochemicals. The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of new herbicides, insecticides, and fungicides.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal complexes with interesting photophysical and electronic properties. This compound could be used to synthesize novel ligands for applications in catalysis and materials science.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key chemical features and a potential experimental workflow for the utilization of this compound.

Caption: Key reactive sites for chemical modification.

Caption: A typical experimental workflow for Suzuki coupling.

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details |

| Pictograms | GHS06 (Skull and Crossbones)[4] |

| Signal Word | Danger[4] |

| Hazard Statements | H301 (Toxic if swallowed)[4] |

| Precautionary Statements | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.)[4] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various areas of chemical research and development. Its trifluoromethylpyridine core, combined with strategically placed amino and bromo functional groups, offers a powerful platform for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its utility as a building block can be inferred from the well-established chemistry of related compounds. As research in medicinal and materials chemistry continues to advance, the demand for such specialized building blocks is likely to increase, paving the way for new discoveries and innovations.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 117519-16-1 [sigmaaldrich.com]

- 3. This compound 98% - Cas No: 117519-16-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis | High-Purity Pyridine Derivative Supplier in China [pipzine-chem.com]

An In-depth Technical Guide to 3-Amino-2-bromo-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and aminobromo-substituted pyridine scaffold makes it a valuable building block for the synthesis of complex heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, a plausible synthetic route, and its applications in research and drug discovery.

Commercial Availability and Properties

This compound is commercially available from several chemical suppliers. Researchers can procure this compound for their research and development needs.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 117519-16-1 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | |

| Molecular Weight | 241.01 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% or ≥98% | [1] |

| SMILES String | NC1=CC=C(C(F)(F)F)N=C1Br | |

| InChI Key | NCOWBQRCCMJSKW-UHFFFAOYSA-N |

Table 2: Commercial Suppliers

| Supplier | Purity | Catalog Number (Example) |

| Sigma-Aldrich | Varies | Not specified |

| National Analytical Corporation | 98% | Not specified |

| VSNCHEM | Not specified | VP10036 |

It is important to note that some suppliers, like Sigma-Aldrich, provide this product as part of a collection for early discovery research and may not provide detailed analytical data. Buyers are advised to confirm the product's identity and purity upon receipt.

Synthesis and Experimental Protocols

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Protocol:

Step 1: Bromination of 2-Amino-6-(trifluoromethyl)pyridine

-

To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated from the available search results. Researchers should conduct their own optimization and safety assessments.

Applications in Research and Drug Discovery

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Substituted aminopyridines are also prevalent structural motifs in many biologically active compounds.[3] The combination of these features in this compound makes it a highly attractive starting material for the synthesis of novel therapeutic agents.

While specific examples of drug candidates synthesized directly from this compound are not detailed in the provided search results, its structural alerts suggest potential applications in the development of:

-

Kinase inhibitors: The pyridine core is a common scaffold in many kinase inhibitors.

-

Agrochemicals: Trifluoromethylpyridines are widely used in the agrochemical industry.[2]

-

Novel heterocyclic scaffolds: The amino and bromo functionalities provide reactive handles for various cross-coupling and condensation reactions to build more complex molecular architectures.[3]

Logical Relationship: From Building Block to Potential Therapeutics

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data and specific biological applications are not extensively documented in the public domain, its chemical structure suggests a wide range of possibilities for the synthesis of novel compounds with interesting biological properties. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this promising chemical entity in their work. Further research into its synthesis, characterization, and application is warranted to fully explore its potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP2251329A4 - Procédé de fabrication de la 3-amino-2-chloro-6- trifluorométhylpyridine - Google Patents [patents.google.com]

- 3. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis | High-Purity Pyridine Derivative Supplier in China [pipzine-chem.com]

An In-depth Technical Guide to 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and potential biological relevance of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to its unique structural features. The strategic placement of amino, bromo, and trifluoromethyl groups on the pyridine ring offers multiple reaction sites for the synthesis of complex molecular architectures.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| Molecular Weight | 241.01 g/mol |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Appearance | Solid |

| CAS Number | 117519-16-1 |

| InChI Key | NCOWBQRCCMJSKW-UHFFFAOYSA-N |

| SMILES | NC1=CC=C(C(F)(F)F)N=C1Br |

Synthetic Utility and Experimental Protocols

This compound is a versatile intermediate in organic synthesis. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. The amino group can be functionalized through various reactions, including acylation and sulfonylation, to further elaborate the molecular structure.

While specific experimental protocols for this exact compound are not extensively published, the following represents a generalized workflow for a Suzuki-Miyaura coupling reaction, a common application for such a brominated pyridine derivative. This protocol should be optimized for the specific substrates and reagents used.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

This diagram illustrates a typical workflow for the synthesis of an aryl-substituted aminopyridine derivative from a brominated precursor like this compound.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodologies:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically between 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

Derivatives of aminopyridines and trifluoromethylpyridines are prevalent in modern drug discovery, exhibiting a wide range of biological activities.[1][2] While the specific biological targets of this compound have not been explicitly detailed in the available literature, compounds with similar structural motifs have been investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer.[1]

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which regulates cell proliferation, growth, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Alpelisib, an approved anticancer drug containing a trifluoromethyl-substituted pyridine moiety, is an inhibitor of phosphatidylinositol-3-kinase (PI3K).[4][5] It is plausible that derivatives of this compound could be synthesized to target components of this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel inhibitors derived from the title compound.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and reactive functional groups make it an ideal starting material for the synthesis of complex, biologically active molecules. Further research into the derivatization of this compound may lead to the discovery of novel therapeutic agents targeting critical cellular pathways.

References

- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

Navigating the Complex Reactivity of the Amino Group in Trifluoromethylpyridines: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide:

Foreword: Embracing the Challenge of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridines (TFMPs) have emerged as a scaffold of immense value.[1][2][3][4] The strategic incorporation of the trifluoromethyl (-CF3) group imparts a unique combination of properties—enhanced metabolic stability, increased lipophilicity, and modulated electronic character—that can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[5] However, these desirable properties come at a synthetic cost. The very electronic effects that make the -CF3 group so powerful also render adjacent functional groups, particularly the amino group, notoriously challenging to work with.

This guide is designed for researchers, scientists, and drug development professionals who seek to harness the potential of aminotrifluoromethylpyridines. We will move beyond simple procedural descriptions to explore the fundamental principles governing the reactivity of this crucial functional group. By understanding the causality behind the synthetic challenges, we can develop robust, rational strategies to overcome them. This document is built on the pillars of technical accuracy, field-proven insights, and authoritative scientific grounding to empower you to confidently incorporate these valuable building blocks into your synthetic programs.

Chapter 1: The Electronic Landscape: Why the -CF3 Group Changes Everything

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I).[6] When appended to a pyridine ring, it drastically lowers the electron density of the entire heterocyclic system. This has profound consequences for an exocyclic amino group.

The position of the -CF3 group relative to the amino group is critical in determining the extent of this deactivation.

-

Ortho and Para Positions: A -CF3 group at the C2, C4, or C6 positions relative to the pyridine nitrogen exerts the strongest deactivating effect on the ring. When the amino group is also ortho or para to the -CF3 group, its lone pair of electrons is significantly less available for donation, drastically reducing both its basicity and nucleophilicity.

-

Meta Position: A -CF3 group at the C3 or C5 position still deactivates the ring, but the effect on an amino group at a non-conjugated position is less pronounced, being transmitted primarily through inductive effects rather than resonance.

This electron-withdrawing effect is the root cause of the sluggish or failed reactions often encountered with these substrates.[7] The nitrogen lone pair is simply less available to participate in the bond-forming steps that define canonical amine chemistry.

Caption: Positional effects of the -CF3 group on amino group deactivation.

Data Presentation: The Impact on Basicity (pKa)

A quantitative measure of this deactivation is the acid dissociation constant (pKa) of the conjugate acid. A lower pKa value signifies a weaker base.

| Compound | pKa of Conjugate Acid | Rationale for Change |

| 2-Aminopyridine | 6.86 | Baseline |

| 2-Amino-4-(trifluoromethyl)pyridine | ~2.5 - 3.0 (Estimated) | The para -CF3 group strongly withdraws electron density, destabilizing the positive charge on the protonated nitrogen, thus making it a much stronger acid (weaker base). |

| 4-Aminopyridine | 9.11 | Baseline |

| 4-Amino-2-(trifluoromethyl)pyridine | ~5.0 - 5.5 (Estimated) | The ortho -CF3 group significantly reduces basicity through its powerful inductive pull. |

Note: Exact experimental pKa values for all isomers can be difficult to locate; these are illustrative estimates based on known electronic effects.

Chapter 2: Key Transformations & Field-Proven Protocols

The reduced nucleophilicity of the amino group in TFMPs necessitates a departure from standard protocols. Success hinges on choosing more potent reagents and carefully optimizing reaction conditions to overcome the higher activation energy barriers.

Amide Bond Formation: Overcoming Low Nucleophilicity

Standard amide coupling conditions using reagents like HBTU/HOBt often prove insufficient for these deactivated amines.[7] The reaction is typically sluggish, incomplete, or fails entirely.

Causality Behind Experimental Choices: To drive the reaction forward, we must either increase the nucleophilicity of the amine (which is difficult) or, more practically, increase the electrophilicity of the carboxylic acid partner.

-

High-Potency Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are more effective because they generate highly reactive activated ester intermediates.[8] HATU is often considered the gold standard for such challenging couplings.[8]

-

Acid Chloride Conversion: An alternative, highly effective strategy is to convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This creates a supremely electrophilic partner that can react even with a very weak nucleophile.[7]

This protocol is designed as a self-validating system for coupling a carboxylic acid with a challenging aminotrifluoromethylpyridine, such as 2-Amino-4-(trifluoromethyl)pyridine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-Amino-4-(trifluoromethyl)pyridine (1.05 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation (Critical Step): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, HATU, and anhydrous DMF. Stir for 2 minutes.

-

Add the DIPEA and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate before the less reactive amine is introduced.

-

Amine Addition: Dissolve the 2-Amino-4-(trifluoromethyl)pyridine in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.

-

Reaction & Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours.

-

Troubleshooting: If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C. Monitor carefully to avoid decomposition. If conversion remains low, a "double coupling" approach may be necessary, where a second portion of activated acid is added.[8]

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Caption: A robust workflow for HATU-mediated amide coupling.

C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[9][10][11] For electron-deficient substrates like aminotrifluoromethylpyridines, this palladium-catalyzed reaction is particularly challenging.

Causality Behind Experimental Choices: The catalytic cycle involves an oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation, and reductive elimination.[10] Electron-deficient amines are poor ligands for the palladium center and are slow to react in the reductive elimination step.

-

Ligand Choice is Paramount: Success is critically dependent on the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required.[7] These ligands promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting for electron-deficient amines.

-

Base Selection: A strong, non-coordinating base is essential to deprotonate the amine without interfering with the catalyst. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the bases of choice.[7] They must be fresh and handled under strictly anhydrous conditions.

-

Catalyst System: Using a pre-formed Pd(0) source or a reliable precatalyst (e.g., XPhos-Pd-G3) ensures a consistent initiation of the active catalytic species and leads to more reproducible results.[7]

This protocol describes the coupling of 4-amino-2-(trifluoromethyl)pyridine with 1-bromo-4-methoxybenzene.

Materials:

-

1-bromo-4-methoxybenzene (1.0 eq)

-

4-amino-2-(trifluoromethyl)pyridine (1.2 eq)

-

XPhos-Pd-G3 precatalyst (0.02 eq, 2 mol%)

-

XPhos ligand (0.02 eq, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous, degassed toluene

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk tube, add the aryl bromide, aminotrifluoromethylpyridine, XPhos-Pd-G3, XPhos ligand, and NaOtBu.

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add the anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium black.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diazotization and Sandmeyer Reactions

The transformation of the primary amino group into a diazonium salt (-N₂⁺) is a powerful synthetic maneuver. The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often in copper-catalyzed Sandmeyer reactions.[12]

Causality Behind Experimental Choices: The diazotization is performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr, HCl).[12][13]

-

Temperature Control is Crucial: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated.[14] Reactions must be carried out at low temperatures (0-5 °C) to prevent premature decomposition of the intermediate.

-

Acid Choice: The choice of acid is important. Using HBF₄ leads to the formation of a more stable tetrafluoroborate diazonium salt, which can sometimes be isolated and is the key intermediate in the Schiemann reaction to install fluorine.[12] For Sandmeyer reactions, the acid corresponding to the desired halide (e.g., HBr for bromination) is often used.

This protocol details the conversion of 3-amino-5-(trifluoromethyl)pyridine to 3-bromo-5-(trifluoromethyl)pyridine.

Materials:

-

3-amino-5-(trifluoromethyl)pyridine (1.0 eq)

-

48% Hydrobromic acid (HBr) (4.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) bromide (CuBr) (1.2 eq)

-

Ice

Procedure:

-

Amine Solution: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve the aminotrifluoromethylpyridine in 48% HBr. Cool the vigorously stirred solution to 0 °C in an ice-salt bath.

-

Diazotization: Dissolve NaNO₂ in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30 minutes. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, dissolve the CuBr in 48% HBr and cool to 0 °C. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture, dilute with water, and extract with dichloromethane.

-

Purification: Wash the organic layer with aqueous NaOH, then water, dry over Na₂SO₄, and concentrate. Purify the product via distillation or chromatography.

Caption: Synthetic pathway from an amine to a bromide via diazotization.

Chapter 3: Strategic Considerations in Medicinal Chemistry

The synthetic hurdles presented by aminotrifluoromethylpyridines are not pursued without reason. The payoff in terms of improved drug-like properties is often substantial.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group can act as a metabolic shield, blocking sites of oxidative metabolism (e.g., P450 enzymes) on the pyridine ring, thereby increasing the drug's half-life.[5]

-

Lipophilicity and Permeability: The -CF3 group significantly increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution of a drug candidate.[1][5]

-

Binding Affinity: The strong dipole moment of the -CF3 group can lead to favorable interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions, increasing binding affinity and potency.[1]

By mastering the challenging chemistry of these building blocks, medicinal chemists gain access to a region of chemical space rich with potent, stable, and effective therapeutic agents.[3][15]

Conclusion

The reactivity of the amino group on a trifluoromethylpyridine is a study in electronically-governed behavior. The powerful deactivating nature of the -CF3 group systematically reduces the basicity and nucleophilicity of the amine, demanding a more sophisticated and deliberate approach to synthesis. Standard protocols are often doomed to fail. Success requires an understanding of the underlying physical organic chemistry and the deployment of more powerful reagents and tailored conditions—be it high-potency coupling agents for amidation, specialized ligand/catalyst systems for cross-coupling, or strict temperature control for diazotization. While challenging, the ability to manipulate this functional group unlocks the full potential of the trifluoromethylpyridine scaffold, a privileged motif that continues to fuel innovation in pharmaceuticals and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. nbinno.com [nbinno.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to Electrophilic Substitution on 3-Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of electrophilic substitution reactions on 3-aminopyridine and its derivatives. 3-Aminopyridine is a crucial scaffold in medicinal chemistry, and understanding its reactivity towards electrophiles is paramount for the synthesis of novel drug candidates. This document details the regioselectivity, reaction mechanisms, and experimental protocols for key electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Core Concepts: Reactivity and Regioselectivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution than benzene.[1] Electrophilic attack on the unsubstituted pyridine ring is sluggish and typically requires harsh conditions, proceeding primarily at the C-3 position.[2]

The introduction of an amino group at the 3-position significantly influences the reactivity and regioselectivity of the ring. The amino group is a powerful activating group, donating electron density to the ring through resonance. This activation would typically direct incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. However, the interplay between the activating amino group and the deactivating effect of the ring nitrogen results in complex reactivity patterns.

Under acidic conditions, typical for many electrophilic aromatic substitution reactions, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more challenging.[1]

Key Electrophilic Substitution Reactions

Halogenation

Direct halogenation of 3-aminopyridine can lead to a mixture of products due to the competing directing effects. However, a highly regioselective method for the 3-halogenation of pyridines has been developed utilizing a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[3][4][5] This approach effectively circumvents the inherent reactivity patterns of the pyridine ring.

Quantitative Data for 3-Selective Halogenation of Pyridine Derivatives via Zincke Imines

| Substrate (Pyridine Derivative) | Halogenating Agent | Product | Yield (%) | Reference |

| 2-Phenylpyridine | NIS | 2-Phenyl-3-iodopyridine | 92 | [3] |

| 2-Phenylpyridine | NBS | 2-Phenyl-3-bromopyridine | 92 (at -78°C) | [3] |

| 3-Phenylpyridine | NIS, TFA | 3-Phenyl-5-iodopyridine | High Yield | [6] |

| 3-Phenylpyridine | NBS, TFA | 3-Phenyl-5-bromopyridine | High Yield | [6] |

| 3-Phenylpyridine | NCS, HCl | 3-Phenyl-5-chloropyridine | High Yield | [6] |

Experimental Protocol: One-Pot 3-Selective Iodination of a Pyridine Derivative [3]

-

Ring Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative (1.0 equiv), dibenzylamine (1.2 equiv), and collidine (1.0 equiv) in ethyl acetate. Cool the solution to -78°C and add triflic anhydride (1.0 equiv) dropwise. Allow the reaction to warm to room temperature over 30 minutes.

-

Halogenation: Add N-iodosuccinimide (NIS) (1.0 equiv) to the reaction mixture and stir for 5-10 minutes at room temperature.

-

Ring Closing: Add ammonium acetate (10 equiv) and ethanol to the mixture and heat to 60°C until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship for Zincke Imine Halogenation

Caption: Reaction pathway for the 3-selective halogenation of pyridines.

Nitration

Direct nitration of 3-aminopyridine is challenging due to the deactivating effect of the protonated pyridine ring under strongly acidic conditions and the potential for oxidation of the amino group. A successful strategy involves the protection of the amino group as a urea derivative, followed by nitration and subsequent hydrolysis.[7]

Quantitative Data for the Synthesis of 2-Nitro-3-aminopyridine [7]

| Step | Reactants | Reagents | Temperature (°C) | Product | Yield (%) |

| Urea Formation | 3-Aminopyridine, Urea | - | 120-190 | N,N'-di-(3-pyridyl)-urea | ~97 |

| Nitration | N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄ (oleum) | 60 | N,N'-di-(2-nitro-3-pyridyl)-urea | - |

| Hydrolysis | N,N'-di-(2-nitro-3-pyridyl)-urea | Water | - | 2-Nitro-3-aminopyridine | 90.4 |

Experimental Protocol: Synthesis of 2-Nitro-3-aminopyridine [7]

-

Synthesis of N,N'-di-(3-pyridyl)-urea: Heat a mixture of 3-aminopyridine and urea (in a molar ratio of approximately 2:1) at 120-190°C. The reaction can also be performed in an inert solvent like chlorobenzene.

-

Nitration: In a stirred reactor, dissolve N,N'-di-(3-pyridyl)-urea in 10% oleum. Add a nitrating mixture (32% HNO₃ in 68% H₂SO₄) dropwise while maintaining the temperature at 60°C. Continue stirring at this temperature for 3 hours.

-

Work-up of Nitrated Intermediate: Cool the reaction mixture and dilute with water to precipitate the N,N'-di-(2-nitro-3-pyridyl)-urea. Filter and wash the solid.

-

Hydrolysis: Hydrolyze the N,N'-di-(2-nitro-3-pyridyl)-urea in water to yield 2-nitro-3-aminopyridine. The product can be purified by recrystallization.

Workflow for the Synthesis of 2-Nitro-3-aminopyridine

Caption: Synthetic route to 2-nitro-3-aminopyridine.

Sulfonation

Direct sulfonation of aminopyridines requires harsh conditions. For example, 4-aminopyridine is sulfonated at the 3-position using oleum at high temperatures.[8][9] A similar approach is expected to be necessary for the sulfonation of 3-aminopyridine, with the position of substitution being influenced by the directing effect of the amino group.

Quantitative Data for the Sulfonation of 4-Aminopyridine [9]

| Reactant | Reagent | Temperature (°C) | Reaction Time | Product |

| 4-Aminopyridine | 20% Oleum | 120 | 4 days | 4-Aminopyridine-3-sulfonic acid |

Experimental Protocol: Sulfonation of 4-Aminopyridine [9]

-

Reaction Setup: In a fume hood, carefully dissolve 4-aminopyridine (10 mmol) in 20% oleum (10 mL) in a round-bottom flask.

-

Heating: Equip the flask with a reflux condenser and heat the solution to 120°C using a heating mantle.

-

Reaction: Maintain the reaction at this temperature with stirring for 4 days.

-

Work-up: After cooling to room temperature, carefully decant the excess oleum.

-

Purification: Recrystallize the solid crude product from water to obtain colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.

Signaling Pathway of Electrophilic Sulfonation

Caption: General mechanism of electrophilic sulfonation.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on pyridine rings.[1] The Lewis acid catalyst (e.g., AlCl₃) coordinates with the lone pair of electrons on the ring nitrogen, leading to strong deactivation of the ring towards electrophilic attack. Furthermore, this coordination can lead to the formation of stable, unreactive complexes.

For more activated systems like imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, Friedel-Crafts acylation at the C-3 position has been achieved.[10][11] This suggests that direct Friedel-Crafts reactions on 3-aminopyridine derivatives are unlikely to be viable without significant modification of the substrate or reaction conditions.

Quantitative Data for Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines [10]

| Substrate (Imidazo[1,2-a]pyridine) | Acylating Agent | Catalyst | Product | Yield (%) |

| Various substituted imidazo[1,2-a]pyridines | Acetic Anhydride | AlCl₃ (catalytic) | 3-Acetyl-imidazo[1,2-a]pyridines | High |

Experimental Protocol: C-3 Acylation of Imidazo[1,2-a]pyridine [10]

-

Reaction Setup: To a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent, add a catalytic amount of aluminum chloride (AlCl₃).

-

Addition of Acylating Agent: Add the acylating agent (e.g., acetic anhydride) to the mixture.

-

Reaction: Heat the reaction mixture under conventional heating until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the product by column chromatography.

Conclusion

The electrophilic substitution of 3-aminopyridine derivatives is a nuanced area of organic synthesis. The inherent electronic properties of the pyridine ring, coupled with the strong activating and directing effects of the amino group, lead to complex reactivity. While direct electrophilic substitution can be challenging and often requires harsh conditions or protecting group strategies, modern synthetic methods, such as the use of Zincke imine intermediates for halogenation, offer highly regioselective routes to functionalized 3-aminopyridine derivatives. This guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of novel pyridine-based compounds for drug discovery and development. Further exploration into the development of milder and more direct methods for the electrophilic functionalization of this important heterocyclic scaffold remains an active area of research.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

A Technical Guide to the Stability and Storage of Halogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the factors governing the stability of halogenated pyridines, a critical class of intermediates in the pharmaceutical and agrochemical industries. Understanding their degradation pathways, the influence of substituent patterns, and appropriate storage conditions is paramount for ensuring the integrity of research, the success of synthetic campaigns, and the quality of final products.

Introduction to the Stability of Halogenated Pyridines

Halogenated pyridines are aromatic heterocycles where one or more hydrogen atoms on the pyridine ring are substituted by a halogen (F, Cl, Br, I). While generally stable under normal conditions, their reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which is further modulated by the electronegativity and position of the halogen substituent(s).[1][2][3] The primary degradation pathways include nucleophilic substitution, hydrolysis, and photodegradation.

Factors Influencing Stability

The stability of a halogenated pyridine is not an intrinsic constant but is influenced by a combination of structural features and external conditions.

Influence of Halogen Type and Position

The nature of the halogen and its position on the pyridine ring are the most critical factors determining reactivity.

-

Reactivity towards Nucleophiles: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a primary degradation pathway.[4] This susceptibility is most pronounced when the halogen is at the 2- or 4-position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen.[5][6][7] Halogens at the 3-position are significantly less reactive towards nucleophiles.[7]

-

Leaving Group Ability: The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile on the ring, which is facilitated by the highly electronegative and electron-withdrawing nature of fluorine.

-

C-X Bond Strength: The carbon-halogen bond strength decreases from F > Cl > Br > I. This trend is more relevant for degradation pathways involving homolytic cleavage, such as certain photochemical reactions.

Environmental Factors

External conditions play a crucial role in the preservation or degradation of these compounds.

-

pH: Acidic conditions can lead to the hydrolysis of halogenated pyridines, particularly α-halogenated (2-position) compounds.[8] Basic conditions can promote degradation via reaction with hydroxide ions, a potent nucleophile.

-

Temperature: Elevated temperatures accelerate degradation rates. Long-term storage should be at ambient or reduced temperatures as specified.[2][9]

-

Light: Many pyridine-based compounds are light-sensitive.[10][11] Photodegradation can occur, leading to the formation of various byproducts.[12] For instance, the photodegradation of 2-chloropyridine in aqueous solutions can lead to the formation of intermediates like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[12]

-

Oxidizing Agents: Halogenated pyridines are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[2][13] Contact can lead to vigorous, potentially explosive reactions.

Common Degradation Pathways

Nucleophilic Aromatic Substitution (SNAr)

This is a major pathway where a nucleophile (e.g., H₂O, OH⁻, NH₃, amines) displaces the halogen. The reaction proceeds via a two-step addition-elimination mechanism.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Hydrolysis

Hydrolysis, a specific type of nucleophilic substitution with water, can lead to the formation of corresponding hydroxypyridines (which often exist as their pyridone tautomers). This process can be catalyzed by acids or bases. For example, 2-bromopyridine can undergo hydrolysis under certain reaction conditions to form pyridone by-products.[14]

Photodegradation

Exposure to UV light can induce degradation. The mechanism often involves the formation of radical species or excited states that can react further. This is a significant concern for 1,4-dihydropyridine compounds, which readily oxidize to their pyridine derivatives upon light exposure, causing a complete loss of pharmacological activity.[11]

Recommended Storage and Handling Conditions

To ensure the long-term stability of halogenated pyridines, adherence to proper storage and handling protocols is essential.

General Storage Recommendations

| Condition | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry place. | Minimizes degradation kinetics. | [1][2][3][15] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) for highly sensitive compounds. | Prevents reaction with atmospheric moisture and oxygen. | |

| Container | Use tightly closed, non-reactive containers (e.g., amber glass, lined metal). | Prevents leakage and contamination. Amber glass protects from light. | [1][3][13][16] |

| Ventilation | Store in a well-ventilated area. | Safely dissipates any vapors and prevents accumulation. | [1][3][13][17] |

Chemical Incompatibilities

A summary of materials to avoid is presented below.

| Incompatible Material | Hazard | Citations |

| Strong Oxidizing Agents | Can cause fire or explosion. | [2][3][13][16] |

| Strong Acids | Can cause vigorous reactions and promote hydrolysis. | [1][2][13] |

| Reactive Metals | Some halogenated compounds can react with certain metals (e.g., iron for 2-chloropyridine). | [13] |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for quantifying the decrease of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique.[18][19]

General Workflow for Stability Testing

Caption: General workflow for assessing the stability of a new chemical entity.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and to establish the stability-indicating nature of the analytical method.[20]

-

Preparation: Prepare stock solutions of the halogenated pyridine in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified period. Cool, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80-100°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Example HPLC Method for a Halogenated Pyridine Derivative

This is a general template and must be optimized for the specific analyte.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Phosphate Buffer (pH 3.0-7.0, depending on analyte pKa)B: Acetonitrile or Methanol |

| Elution | Isocratic or Gradient (e.g., start at 90:10 A:B, ramp to 20:80 A:B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm or λmax) |

| Column Temp. | 25-30 °C |

| Injection Vol. | 10 µL |

The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18][21]

Conclusion

The stability of halogenated pyridines is a critical consideration for their use in research and development. A thorough understanding of their reactivity, particularly towards nucleophiles and light, is essential. By implementing robust analytical methods for stability assessment and adhering to strict storage and handling guidelines that control temperature, light exposure, and chemical incompatibilities, researchers can ensure the quality and integrity of these vital chemical building blocks.

References

- 1. lobachemie.com [lobachemie.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. mdpi.com [mdpi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. echemi.com [echemi.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. pnrjournal.com [pnrjournal.com]

- 20. pharmtech.com [pharmtech.com]

- 21. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

An In-depth Technical Guide to the Spectroscopic Data for 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-2-bromo-6-(trifluoromethyl)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers.

Compound Information

| Property | Value |

| IUPAC Name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine |

| Molecular Formula | C₆H₄BrF₃N₂[1] |

| Molecular Weight | 241.01 g/mol [1] |

| CAS Number | 117519-16-1 |

| Physical Form | Solid[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar pyridine and trifluoromethyl-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 | Doublet | 1H | H-4 |

| ~ 7.0 | Doublet | 1H | H-5 |

| ~ 5.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-6 (bearing -CF₃) |

| ~ 145 | C-3 (bearing -NH₂) |

| ~ 140 | C-4 |

| ~ 122 (quartet) | -CF₃ |

| ~ 118 | C-5 |

| ~ 110 | C-2 (bearing -Br) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |